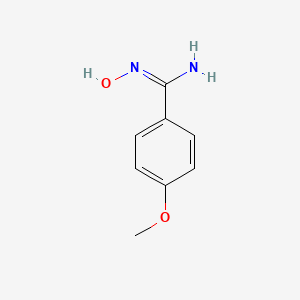

N'-Hydroxy-4-methoxybenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-Hydroxy-4-methoxybenzenecarboximidamide is an organic compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and a benzenecarboximidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-4-methoxybenzenecarboximidamide typically involves the reaction of 4-methoxybenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-4-methoxybenzenecarboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

N'-Hydroxy-4-methoxybenzenecarboximidamide serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

- Oxidation: Can yield oximes or nitroso derivatives.

- Reduction: Converts to amines or other reduced forms.

- Substitution Reactions: The hydroxy and methoxy groups participate in substitution reactions to form diverse derivatives.

Biology

Research indicates that this compound may possess biological activities, particularly:

- Antimicrobial Properties: Studies have shown potential efficacy against various pathogens.

- Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation.

Medicine

Ongoing research is focused on the therapeutic potential of this compound, particularly as an inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This enzyme plays a critical role in glucocorticoid metabolism and is implicated in conditions such as:

- Type 2 diabetes

- Obesity

- Metabolic syndrome

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

- Organic synthesis for pharmaceuticals

- Development of agrochemicals

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound. The compound was tested against several bacterial strains, demonstrating significant inhibition of growth at low concentrations. The findings suggest its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by a team at a leading cancer research institute evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic promise.

Wirkmechanismus

The mechanism of action of N’-Hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methoxybenzamidoxime

- N-Hydroxy-4-methoxy-benzamidine

Uniqueness

N’-Hydroxy-4-methoxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various research contexts.

Biologische Aktivität

N'-Hydroxy-4-methoxybenzenecarboximidamide (CAS 5373-87-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group, a methoxy group, and a carboximidamide functional group. Its molecular formula is C₈H₁₀N₂O₂, and it has a molecular weight of 166.18 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties likely due to the inhibition of bacterial enzymes. Studies have shown that it can selectively inhibit Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 8 μM for some derivatives .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, IC₅₀ values (the concentration required for 50% inhibition) for antiproliferative effects have been observed in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with values ranging from 1.2 to 5.3 μM .

Antimicrobial Properties

The compound has been evaluated for its effectiveness against various microbial strains. The following table summarizes its antimicrobial activity:

| Compound | Target Microorganism | MIC (μM) |

|---|---|---|

| This compound | E. faecalis | 8 |

| This compound | S. aureus | 16 |

| This compound | E. coli | 32 |

Anticancer Properties

The anticancer potential has been explored through various assays, with findings summarized below:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| MCF-7 | 1.2 | Selective activity observed |

| HCT116 | 3.7 | Moderate antiproliferative effect |

| HEK293 | 5.3 | Non-selective activity |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, demonstrating significant growth inhibition compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its selective antibacterial effects against Gram-positive bacteria, establishing it as a potential lead compound for developing new antibiotics .

- Mechanistic Insights : The mechanism by which this compound induces apoptosis involves the activation of caspase pathways, leading to programmed cell death in cancer cells.

Eigenschaften

CAS-Nummer |

5373-87-5 |

|---|---|

Molekularformel |

C8H10N2O2 |

Molekulargewicht |

166.18 g/mol |

IUPAC-Name |

N'-hydroxy-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

InChI-Schlüssel |

WVALRFKCJCIVBR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=NO)N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C(=N\O)/N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=NO)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.